molecular formula C20H26ClNO2S2 B564693 Tiagabine-methyl-d6 Hydrochloride

Tiagabine-methyl-d6 Hydrochloride

Cat. No.: B564693
M. Wt: 418.0 g/mol
InChI Key: YUKARLAABCGMCN-OUCKJYDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: Tiagabine-methyl-d6 Hydrochloride (CAS: 1217808-68-8) is a stable isotope-labeled analog of Tiagabine Hydrochloride (CAS: 145821-59-6), where six hydrogen atoms in the methyl group are replaced with deuterium (2H or D) . Its molecular formula is C20 2H6 H19 N O2 S2·Cl H, with a molecular weight of 418.05 . The compound is provided at a purity of >95% (HPLC) and is classified as an analytical reference standard for neurochemical research .

Pharmacological Role: As a selective GABA reuptake inhibitor, it is used to study epilepsy mechanisms, synaptic GABAergic transmission, and drug metabolism . It is stored at -20°C and shipped at ambient temperature to maintain stability .

Applications: Primarily employed in mass spectrometry (LC-MS) for quantifying unlabelled Tiagabine in biological matrices, leveraging its isotopic signature to avoid interference with endogenous compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tiagabine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of Tiagabine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Tiagabine-d6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tiagabine-d6 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Properties
Tiagabine is primarily utilized as an adjunctive treatment for partial seizures in epilepsy. It functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), enhancing its availability in the central nervous system, which leads to increased inhibitory neurotransmission and reduced seizure activity . Tiagabine-methyl-d6, as a deuterated form, serves as an internal standard in mass spectrometry, facilitating the quantification of tiagabine in biological samples.

Panic Disorder Treatment
In addition to epilepsy, tiagabine has been explored for its potential in treating panic disorders. Its mechanism of action as a GABA reuptake inhibitor may contribute to anxiolytic effects, although caution is advised due to reports of seizures in patients without prior seizure history when using tiagabine for non-epileptic conditions .

Research Applications

Mass Spectrometry
Tiagabine-methyl-d6 is extensively used in analytical chemistry as an internal standard for the quantification of tiagabine levels in pharmacokinetic studies. The isotopic labeling allows for precise measurements by compensating for variations in sample preparation and instrument response .

Pharmacokinetics and Metabolism Studies
Research involving tiagabine-methyl-d6 focuses on understanding the pharmacokinetics of tiagabine, including absorption, distribution, metabolism, and excretion (ADME) profiles. Studies indicate that tiagabine is rapidly absorbed with a bioavailability exceeding 90% and a half-life ranging from 4 to 9 hours . Investigations into its metabolic pathways reveal that it is primarily metabolized by cytochrome P450 enzymes, providing insights into drug interactions and individual variability in drug response .

Case Studies and Clinical Trials

Safety and Efficacy Trials
Clinical trials have demonstrated that tiagabine is generally well-tolerated among patients with epilepsy. A comprehensive safety analysis involving over 1,000 patients indicated that adverse events were mostly mild and transient, with dizziness being the most commonly reported side effect . However, the potential for severe reactions when used off-label necessitates careful monitoring.

Impulsive Aggression Management
Recent studies have explored the effects of tiagabine on impulsive aggression. A chronic dosing study indicated that tiagabine could reduce aggressive behaviors over time compared to placebo controls. This suggests potential applications beyond traditional anticonvulsant uses, warranting further investigation into its efficacy in managing behavioral disorders .

Mechanism of Action

Tiagabine-d6 (hydrochloride) exerts its effects by inhibiting the GABA transporter 1 (GAT-1). This inhibition increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The increased availability of GABA leads to a reduction in neuronal excitability, which is beneficial in the treatment of seizures and other neurological disorders .

Comparison with Similar Compounds

Tiagabine-methyl-d6 Hydrochloride vs. Tiagabine Hydrochloride

Parameter This compound Tiagabine Hydrochloride
CAS Number 1217808-68-8 145821-59-6
Isotopic Labeling Deuterium (d6) in the methyl group None
Molecular Weight 418.05 ~412 (unlabelled form)
Primary Use Internal standard for analytical assays Active pharmaceutical ingredient (API)
Storage -20°C Not explicitly stated; likely ambient
Cost (10mg) €2,206 Not disclosed; lower due to unlabelled form

Key Differences :

  • The deuterium labeling in Tiagabine-methyl-d6 enables precise quantification in pharmacokinetic studies, distinguishing it from the unlabelled parent compound during LC-MS analysis .
  • The molecular weight difference (418.05 vs. ~412) ensures distinct chromatographic and spectral profiles, critical for avoiding cross-signal interference .

Comparison with Other Stable Isotope-Labelled Standards

Compound CAS Number Therapeutic Area Key Application Cost (10mg)
Tiagabine-methyl-d6 HCl 1217808-68-8 Epilepsy, GABA research Quantification of Tiagabine in biological samples €2,206
(S)-Citalopram-d6 Oxalate 1217733-09-9 Depression (SSRI research) Metabolism studies of Citalopram Not disclosed
Harmine-d3 1216704-96-9 Neurodegenerative diseases MAO inhibitor research Not disclosed

Analytical Utility :

  • Tiagabine-methyl-d6 is specialized for epilepsy research, while (S)-Citalopram-d6 supports serotonin reuptake studies .
  • Pricing reflects synthesis complexity; Tiagabine-methyl-d6 is more expensive than non-CNS targeted standards like Mephedrone-d3 HCl (€1,683 for 10mg) .

Stability and Compatibility Considerations

  • Thermal Stability : Unlike Gemcitabine Hydrochloride (stable at ambient conditions), Tiagabine-methyl-d6 requires -20°C storage to prevent deuterium exchange or degradation .
  • Chromatographic Purity : Revisions to USP methods for Tiagabine Hydrochloride (e.g., infrared absorption testing) are equally critical for its deuterated analog, with adjustments for isotopic peaks .

Research Findings and Data

  • Pharmacokinetic Studies : Tiagabine-methyl-d6 has been validated in rodent models to assess blood-brain barrier penetration, showing a 92% correlation with unlabelled Tiagabine in plasma concentration curves .
  • Cost-Benefit Analysis: Despite its high cost (€341/mg), the compound reduces analytical variability by 30% compared to non-isotopic methods, justifying its use in regulated bioanalytics .

Biological Activity

Overview

Tiagabine-methyl-d6 hydrochloride is a deuterated derivative of tiagabine, a well-known anticonvulsant medication primarily used for the treatment of epilepsy. This compound functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), enhancing GABA availability in the central nervous system. The deuterated form is often utilized in research settings, particularly in mass spectrometry, to quantify tiagabine levels due to its distinct isotopic signature.

Target and Mode of Action

  • This compound selectively inhibits the GABA uptake carrier, increasing extracellular GABA levels and thereby enhancing inhibitory neurotransmission in the brain. This mechanism is crucial for its anticonvulsant effects, as GABA is the primary inhibitory neurotransmitter in the central nervous system .

Biochemical Pathways

  • The compound primarily influences the GABAergic pathway , which is essential for regulating neuronal excitability. By blocking GABA reuptake, tiagabine increases synaptic GABA concentrations, leading to heightened inhibition of neuronal firing .

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with a bioavailability exceeding 90%. The pharmacokinetic profile includes:

  • Half-life : Approximately 7-9 hours.
  • Metabolism : Primarily via the hepatic cytochrome P450 3A isoform subfamily.
  • Elimination : About 2% of an oral dose is excreted unchanged; the majority is metabolized and excreted via urine and feces .

Clinical Studies

  • Efficacy in Epilepsy
    • A systematic review involving six trials with 948 participants indicated that tiagabine significantly reduces seizure frequency compared to placebo. The risk ratio for achieving a ≥50% reduction in seizure frequency was reported at 3.16 (95% CI: 1.97 to 5.07) .
    • In newly diagnosed patients, tiagabine monotherapy demonstrated efficacy comparable to carbamazepine, with treatment success rates ranging from 33% to 46% depending on dosage .
  • Adverse Effects
    • Common side effects include dizziness, somnolence, and tremors, with a notable increase in adverse events when combined with other antiepileptic drugs .
    • The incidence rates for specific side effects are summarized in Table 1.
Side EffectRisk Ratio (RR)Confidence Interval (CI)
Dizziness1.24(0.69 to 2.22)
Somnolence1.18(0.76 to 1.83)
Tremor4.56(1.00 to 20.94)

Case Study: Tiagabine in Bipolar Disorder

A case series explored tiagabine's utility in treating bipolar disorder, reporting mixed outcomes across three studies—two showing positive results and one negative . This highlights the compound's potential beyond epilepsy but also underscores the need for further research.

Animal Models

Research involving animal models has shown that doses of tiagabine at or above 5 mg/kg/day can lead to unexpected central nervous system effects, emphasizing the importance of careful dosage management in clinical applications .

Q & A

Basic Research Question

Q. How is Tiagabine-methyl-d6 Hydrochloride identified and quantified in pharmaceutical matrices?

Methodological Answer: this compound is typically identified and quantified using reversed-phase HPLC with UV detection. The USP monograph for Tiagabine Hydrochloride specifies a chromatographic system using a C18 column, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15), and a flow rate of 1.5 mL/min . For deuterated analogs like Tiagabine-methyl-d6, mass spectrometry (LC-MS) is recommended to distinguish isotopic peaks and confirm molecular integrity. Quantification involves comparing peak areas of the analyte against a calibrated reference standard, with validation parameters (linearity, precision, accuracy) adhering to ICH Q2(R1) guidelines .

Advanced Research Question

Q. What challenges arise in detecting low-level impurities or degradants in this compound due to isotopic interference?

Methodological Answer: Deuterium substitution in this compound can lead to isotopic splitting in chromatograms, complicating impurity profiling. To mitigate this, researchers should:

  • Use high-resolution mass spectrometry (HRMS) to differentiate between isotopic variants and true impurities.
  • Optimize chromatographic conditions (e.g., gradient elution) to resolve peaks with relative retention times (RRT) near 1.0–1.2, as specified in pharmacopeial methods .
  • Validate forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradants unique to the deuterated form. For example, deuterium labeling may alter hydrolysis kinetics compared to the non-deuterated parent compound .

Basic Research Question

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer: Purity assessment involves:

  • Chromatographic Purity Testing : USP methods prescribe a limit of ≤0.1% for individual unknown impurities and ≤0.5% for total impurities. A related compound with RRT ~1.13 (likely a des-methyl analog) must be monitored .
  • Water Content Analysis : Karl Fischer titration is critical, as residual water in the hydrochloride salt can interfere with IR-based identification. Sample preparation includes drying at 105°C for 3 hours to eliminate moisture artifacts .

Advanced Research Question

Q. How can researchers design stability-indicating methods for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A(R2) guidelines, with methodological considerations:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to simulate accelerated degradation. LC-MS/MS is essential to track deuterium retention in degradants.
  • Method Robustness : Validate column selectivity using different C18 phases and mobile phase pH (2.5–3.5) to ensure resolution of degradants. For example, acidic conditions may protonate the compound, altering retention behavior .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with storage conditions, particularly for deuterated analogs where isotopic effects may delay or accelerate degradation .

Basic Research Question

Q. What regulatory considerations apply to the use of this compound in bioanalytical method validation?

Methodological Answer: For bioanalytical applications (e.g., pharmacokinetic studies):

  • Specificity : Demonstrate that the deuterated internal standard (IS) does not co-elute with endogenous compounds or metabolites. Cross-validate with non-deuterated Tiagabine to confirm isotopic separation .
  • Matrix Effects : Assess ion suppression/enhancement in biological matrices (plasma, urine) using post-column infusion experiments. Deuterated ISs typically correct for matrix variability but require validation at low (LOQ) and high (ULOQ) concentrations .

Advanced Research Question

Q. How can researchers resolve contradictions in literature data on this compound’s pharmacokinetic properties?

Methodological Answer: Conflicting pharmacokinetic data often arise from methodological variability. To address this:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like patents or non-English publications) and apply Cochrane criteria for bias assessment .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate deuterium effects on metabolic pathways (e.g., CYP3A4-mediated clearance). Compare predictions with in vitro hepatocyte data to validate assumptions .
  • Experimental Replication : Reproduce key studies using harmonized protocols (e.g., fixed dosing regimens, standardized LC-MS/MS methods) to isolate isotopic effects from experimental noise .

Basic Research Question

Q. What strategies are effective for literature searches on this compound’s synthetic pathways?

Methodological Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and USP Pharmacopeial Forum for synthetic protocols, avoiding non-peer-reviewed platforms like .
  • Search Terms : Use controlled vocabulary (e.g., MeSH terms: “deuterium labeling,” “isotope effects”) and Boolean operators to filter studies post-2000. Include USP revision notices for updated synthetic methods .
  • Critical Appraisal : Cross-reference synthetic yields and purity data across sources. For example, USP methods may report higher purity thresholds than academic studies, requiring reconciliation .

Advanced Research Question

Q. What experimental designs are optimal for studying isotopic effects of this compound in neuropharmacology?

Methodological Answer:

  • In Vivo Studies : Use deuterated/non-deuterated paired cohorts to compare blood-brain barrier penetration and GABA uptake inhibition. LC-MS/MS quantifies brain-to-plasma ratios with deuterium-specific MRM transitions .
  • In Vitro Binding Assays : Radiolabeled (³H) Tiagabine and its deuterated analog can compete in synaptic membrane preparations to assess binding affinity shifts. Statistical analysis (ANOVA) identifies significant isotopic effects (p < 0.05) .
  • Data Normalization : Correct for deuterium’s kinetic isotope effect (KIE) using Arrhenius plots to isolate temperature-dependent metabolic changes .

Properties

IUPAC Name

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKARLAABCGMCN-OUCKJYDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.